molecular formula C13H13N3O2 B14364557 3-Hydrazinyl-N-(naphthalen-1-yl)-3-oxopropanamide CAS No. 92136-95-3

3-Hydrazinyl-N-(naphthalen-1-yl)-3-oxopropanamide

Cat. No.: B14364557
CAS No.: 92136-95-3
M. Wt: 243.26 g/mol
InChI Key: NQRFYWUPHJTPLL-UHFFFAOYSA-N
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Description

3-Hydrazinyl-N-(naphthalen-1-yl)-3-oxopropanamide is an organic compound that features a hydrazine group, a naphthalene ring, and an oxopropanamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-N-(naphthalen-1-yl)-3-oxopropanamide typically involves the following steps:

    Formation of the hydrazine derivative: This can be achieved by reacting hydrazine hydrate with an appropriate precursor.

    Introduction of the naphthalene ring: This step involves coupling the hydrazine derivative with a naphthalene-based compound under specific conditions.

    Formation of the oxopropanamide moiety: This can be done by reacting the intermediate with a suitable acylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:

    Batch reactors: For precise control over reaction conditions.

    Continuous flow reactors: For efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-N-(naphthalen-1-yl)-3-oxopropanamide can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form different products.

    Reduction: The oxopropanamide moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group may yield azides or other nitrogen-containing compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a candidate for drug development due to its unique structure.

    Industry: As an intermediate in the production of dyes, pigments, or other materials.

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-N-(naphthalen-1-yl)-3-oxopropanamide would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme inhibition: By binding to active sites of enzymes.

    Receptor modulation: By interacting with cellular receptors.

    DNA intercalation: By inserting itself between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    3-Hydrazinyl-N-(phenyl)-3-oxopropanamide: Similar structure but with a phenyl ring instead of a naphthalene ring.

    3-Hydrazinyl-N-(naphthalen-2-yl)-3-oxopropanamide: Similar structure but with the naphthalene ring attached at a different position.

Uniqueness

3-Hydrazinyl-N-(naphthalen-1-yl)-3-oxopropanamide is unique due to the specific positioning of the naphthalene ring, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

92136-95-3

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

3-hydrazinyl-N-naphthalen-1-yl-3-oxopropanamide

InChI

InChI=1S/C13H13N3O2/c14-16-13(18)8-12(17)15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8,14H2,(H,15,17)(H,16,18)

InChI Key

NQRFYWUPHJTPLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC(=O)NN

Origin of Product

United States

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